molecular formula C8H5BrN2O B6253993 3-amino-6-bromo-1H-isoindol-1-one CAS No. 127511-03-9

3-amino-6-bromo-1H-isoindol-1-one

Cat. No.: B6253993
CAS No.: 127511-03-9
M. Wt: 225
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Description

3-amino-6-bromo-1H-isoindol-1-one: is a heterocyclic compound that belongs to the isoindoline family. This compound is characterized by the presence of an amino group at the third position and a bromine atom at the sixth position on the isoindoline ring. Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-amino-6-bromo-1H-isoindol-1-one typically involves the bromination of isoindoline derivatives followed by the introduction of an amino group. One common method involves the bromination of isoindoline-1-one using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The resulting 6-bromoisoindoline-1-one is then subjected to amination using ammonia or an amine source under appropriate conditions to yield this compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 3-amino-6-bromo-1H-isoindol-1-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding amines or other reduced derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. Conditions typically involve the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid are commonly used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are employed.

Major Products Formed:

    Substitution Reactions: Products include 3-amino-6-substituted isoindol-1-ones.

    Oxidation Reactions: Products include 3-nitro-6-bromo-1H-isoindol-1-one or 3-nitroso-6-bromo-1H-isoindol-1-one.

    Reduction Reactions: Products include 3-amino-6-bromo-1H-isoindoline.

Scientific Research Applications

Chemistry: 3-amino-6-bromo-1H-isoindol-1-one is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and complex molecules.

Biology: In biological research, this compound is used to study the structure-activity relationships of isoindoline derivatives. It is also used in the development of new pharmaceuticals and bioactive molecules.

Medicine: this compound has potential applications in medicinal chemistry. It is investigated for its anticancer, antimicrobial, and anti-inflammatory properties. The compound is also explored as a potential drug candidate for various diseases.

Industry: In the industrial sector, this compound is used as an intermediate in the production of dyes, pigments, and polymers. It is also employed in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-amino-6-bromo-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 3-amino-6-chloro-1H-isoindol-1-one
  • 3-amino-6-fluoro-1H-isoindol-1-one
  • 3-amino-6-iodo-1H-isoindol-1-one

Comparison: 3-amino-6-bromo-1H-isoindol-1-one is unique due to the presence of the bromine atom, which imparts specific chemical reactivity and biological activity. Compared to its chloro, fluoro, and iodo analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties. The bromine atom’s size and electronegativity can influence the compound’s binding affinity to molecular targets and its overall biological activity.

Properties

CAS No.

127511-03-9

Molecular Formula

C8H5BrN2O

Molecular Weight

225

Purity

95

Origin of Product

United States

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